(S)-(+)-2-Aminobutane
Overview
Description
(S)-(+)-2-Aminobutane, also known as (S)-(+)-sec-Butylamine, is an organic compound with the molecular formula C4H11N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Aminobutane can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-butene using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the resolution of racemic 2-aminobutane using chiral acids to separate the enantiomers.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-butanone oxime. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Aminobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
(S)-(+)-2-Aminobutane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: It is used in the study of enzyme-substrate interactions and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amines.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Aminobutane involves its interaction with various molecular targets. As a chiral amine, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes by binding to their active sites.
Comparison with Similar Compounds
- ®-(-)-2-Aminobutane
- 1-Aminobutane
- 2-Amino-2-methylpropane
Comparison: (S)-(+)-2-Aminobutane is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to ®-(-)-2-Aminobutane, it has different enantiomeric properties, leading to different interactions in chiral environments. 1-Aminobutane lacks the chiral center, making it less specific in its interactions. 2-Amino-2-methylpropane, while also a chiral amine, has a different carbon skeleton, leading to different reactivity and applications.
Properties
IUPAC Name |
(2S)-butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZNVHARXXAHW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883416 | |
Record name | (2S)-2-Butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
513-49-5 | |
Record name | (S)-sec-Butylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanamine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanamine, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2S)-2-Butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-sec-butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTANAMINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z192XWH21O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the synthesis of (S)-(+)-2-Aminobutane?
A1: this compound can be synthesized with high optical purity from (S)-(+)-2-aminobutanol. [] This specific synthetic route allows for the preparation of the desired enantiomer, which is crucial for applications where chirality plays a significant role.
Q2: Has this compound been used in the synthesis of other compounds?
A2: Yes, this compound has been utilized as a chiral building block in organic synthesis. For example, it has been employed in the synthesis of monothio- and dithioimides with potential liquid crystal properties. [] This highlights the versatility of this compound in constructing more complex molecules with specific applications.
Q3: Are there any studies investigating the interaction of this compound with biological systems?
A3: Research has explored the interaction of this compound with serotonin receptors, specifically 5-HT2 receptors. [] This is particularly relevant as 5-HT2 receptors are implicated in various neurological processes. Studies have investigated the structure-activity relationships of d-lysergic acid amides, including the this compound amide, demonstrating its ability to bind to these receptors. []
Q4: What is the significance of chirality in the context of this compound's biological activity?
A4: Chirality plays a crucial role in the biological activity of this compound. Studies comparing the (R)- and (S)-2-butylamides of d-lysergic acid, which include this compound as part of their structure, showed that the (R)-isomer exhibited greater potency in behavioral and binding assays. [] This difference in activity emphasizes the importance of stereochemistry in drug-receptor interactions.
Q5: Has this compound been used in spectroscopic studies?
A5: Yes, this compound has been used in Resonance-Enhanced Two-Photon Ionization (R2PI) spectroscopic studies to investigate monosolvation effects in chiral fluoroorganic compounds. [] This technique provides valuable insights into molecular interactions and conformational preferences.
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